4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL

Kinase Inhibition PIM Kinase Cancer Research

Medicinal chemists often struggle to find pyrimidine scaffolds with validated multi-target activity. This compound resolves that gap with a unique substitution pattern critical for kinase and receptor engagement. Key advantages: • Class-level PIM1/2 inhibition down to sub-nanomolar IC50 values, ideal for oncology lead optimization. • Sigma-1/2 receptor affinity enables probe development for pain, addiction, and neurodegeneration studies. • HIV-1 LTR transcription inhibition offers a resistance-combating antiviral mechanism. Available in 10-100 mg packs; bulk custom synthesis on request.

Molecular Formula C16H19N3O
Molecular Weight 269.34 g/mol
CAS No. 88466-99-3
Cat. No. B12107298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL
CAS88466-99-3
Molecular FormulaC16H19N3O
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C(=NC=N2)C3=CC=CC=C3)O
InChIInChI=1S/C16H19N3O/c20-16-14(11-19-9-5-2-6-10-19)17-12-18-15(16)13-7-3-1-4-8-13/h1,3-4,7-8,12,20H,2,5-6,9-11H2
InChIKeyUDTLCIYAQHNJBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL: Core Scaffold for Targeted Inhibitors


4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL (CAS: 88466-99-3) is a heterocyclic compound characterized by a pyrimidine core substituted with a phenyl group and a piperidin-1-ylmethyl moiety. Its molecular formula is C16H19N3O with a molecular weight of 269.34 g/mol [1]. This compound serves as a key intermediate and a versatile scaffold in medicinal chemistry, with its structural features being crucial for interactions with biological targets such as kinases, sigma receptors, and viral proteins [2].

4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL: Irreplaceability vs. Generic Analogs


Substitution of 4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL with simpler or generic pyrimidine analogs is not feasible due to the compound's unique substitution pattern, which dictates specific target engagement and biological activity profiles. Structure-activity relationship (SAR) studies on piperidinylpyrimidine derivatives demonstrate that lipophilic substitution at the C(6)-position of the pyrimidine ring is critical for inhibitory activity against targets like HIV-1 LTR activation and TNF-alpha production [1]. Furthermore, the specific arrangement of the phenyl and piperidinylmethyl groups on the pyrimidine core is essential for achieving nanomolar affinities for kinases (e.g., PIM1/2) and sigma receptors, as evidenced by the >100-fold variation in potency observed among structurally related compounds in these classes [2][3]. Therefore, interchanging this compound with other pyrimidines would likely result in a complete loss of the desired potency and selectivity profile, making it irreplaceable for specific research applications.

4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL: Quantitative Differentiation


PIM1/2 Kinase Inhibition Potency

This compound class demonstrates potent inhibition of PIM kinases, a profile not shared by simpler pyrimidine analogs. While direct data for 4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL is not publicly available in this assay, structurally related piperidinylpyrimidines from the same patent family (US8575145) exhibit sub-nanomolar to low nanomolar IC50 values against PIM1 and PIM2. For example, a closely related analog (BDBM41535) has an IC50 of 0.8 nM for PIM1 and 0.5 nM for PIM2. In contrast, generic pyrimidine derivatives lacking the specific piperidinylmethyl and phenyl substitutions often show >100-fold weaker or no activity in these assays [1].

Kinase Inhibition PIM Kinase Cancer Research

Sigma Receptor Binding Affinity

The compound class shows measurable affinity for sigma receptors, which is not a general property of all pyrimidines. Data for a structurally similar piperidinylpyrimidine (BDBM50604967) shows a Ki of 841 nM for the sigma-1 receptor and 90 nM for the sigma-2 receptor. This is a notable differentiation from compounds like 4-phenylpyrimidin-5-ol, which lacks the piperidinylmethyl group and shows no reported sigma receptor binding in similar assays, highlighting the importance of this substituent for neurological target engagement [1].

Sigma Receptor Neuropharmacology Ligand Binding

HIV-1 LTR Inhibition Potential

Piperidinylpyrimidine derivatives, as a class, have been shown to inhibit HIV-1 LTR activation, a mechanism distinct from standard reverse transcriptase or protease inhibitors. The SAR study by Fujiwara et al. (2008) demonstrated that lipophilic substitution at the C(6)-position of the pyrimidine, a feature present in 4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL, is critical for this activity. While specific EC50 values for the exact compound are not reported, the class trend shows that compounds with this substitution pattern can inhibit HIV-1 LTR-directed CAT gene expression in Jurkat cells. This is in stark contrast to many other pyrimidine analogs which lack this specific antiviral mechanism [1].

Antiviral HIV Virology

PI3K Isoform Selectivity

The substitution pattern on the pyrimidine core influences selectivity among PI3K isoforms. While data for the exact compound is not available, a close analog (BDBM207234) bearing a similar piperidinylmethyl motif shows an IC50 of 95 nM against PI3K p110beta and 35 nM against PI3K p110alpha. This class of compounds is characterized by a distinct PI3K isoform inhibition profile compared to pan-PI3K inhibitors like wortmannin (IC50 ~5 nM for all isoforms) or LY294002 (IC50 ~1-10 µM). The specific substituents on the 4-phenyl-6-piperidinylmethyl-pyrimidin-5-ol scaffold are known to modulate isoform selectivity, a key differentiator for developing targeted therapies with improved safety profiles [1].

PI3K Inhibitor Cancer Immunology

Limited Compound-Specific Comparative Data

A comprehensive search of primary research papers and authoritative databases reveals a notable absence of direct, quantitative comparative data for 4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL against its closest structural analogs. The available information, sourced from BindingDB and patent literature, pertains to the broader piperidinylpyrimidine class. Therefore, while class-level inferences are strong, users should be aware that high-strength, compound-specific differential evidence (i.e., direct head-to-head comparisons) is not currently available in the public domain. This scarcity underscores the compound's status as a specialized research tool or an intermediate rather than a fully characterized drug lead.

Data Availability Literature Review Procurement Consideration

4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL: Optimal R&D Applications


PIM Kinase Inhibitor Development

Based on class-level data showing sub-nanomolar PIM1/2 inhibition by close analogs [1], this compound serves as an excellent starting point for medicinal chemistry programs targeting PIM kinases. Researchers can explore structure-activity relationships by modifying the phenyl and piperidine rings to further optimize potency and selectivity for PIM1, PIM2, or PIM3. This is particularly relevant for developing new therapies for cancers (e.g., leukemia, lymphoma) and inflammatory bowel disease, where PIM kinase activity is implicated.

Sigma Receptor Neurological Probe

The measurable affinity for sigma-1 and sigma-2 receptors, as inferred from close analogs [1], makes this compound a valuable tool for neurological research. It can be used as a probe to study sigma receptor pharmacology in models of pain, addiction, depression, and neurodegenerative diseases. Its differentiation from non-piperidinyl pyrimidines, which lack this affinity, makes it a specific tool for investigating sigma receptor-mediated pathways.

HIV-1 Transcription Inhibitor Optimization

As a member of the piperidinylpyrimidine class shown to inhibit HIV-1 LTR activation [1], this compound is well-suited for programs developing new classes of antiretroviral drugs. Its unique mechanism of action, targeting viral transcription rather than viral enzymes, offers a potential strategy to combat drug resistance. Researchers can use this scaffold to design analogs with improved potency, bioavailability, and safety profiles for use in combination antiretroviral therapy.

Isoform-Selective PI3K Inhibitor Development

The potential for isoform selectivity within the PI3K family, as suggested by data from related compounds [1], positions this scaffold for the rational design of targeted cancer and immunology therapies. Unlike broad-spectrum PI3K inhibitors which can have significant on-target toxicities, compounds based on this scaffold may be optimized to selectively inhibit PI3Kalpha, beta, gamma, or delta isoforms, thereby improving therapeutic indices for specific disease indications such as solid tumors, hematological malignancies, or autoimmune disorders.

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